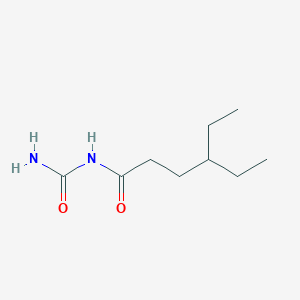
n-Carbamoyl-4-ethylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 27174 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 27174 typically involves a multi-step process that includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve a high degree of purity.
Industrial Production Methods: In an industrial setting, the production of NSC 27174 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of reactants are mixed in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 27174 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols.
Applications De Recherche Scientifique
NSC 27174 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: NSC 27174 is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: NSC 27174 is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mécanisme D'action
The mechanism by which NSC 27174 exerts its effects involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
NSC 27174 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973 and NSC 125974 share structural similarities with NSC 27174.
Uniqueness: NSC 27174 is unique in its specific reactivity and stability, which makes it particularly valuable for certain applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
5464-93-7 |
|---|---|
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
N-carbamoyl-4-ethylhexanamide |
InChI |
InChI=1S/C9H18N2O2/c1-3-7(4-2)5-6-8(12)11-9(10)13/h7H,3-6H2,1-2H3,(H3,10,11,12,13) |
Clé InChI |
PIZSZIFQPWFRGQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CCC(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


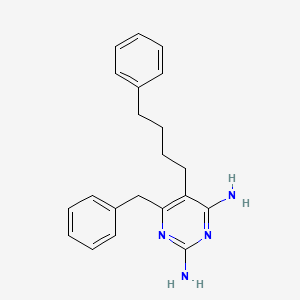
![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)



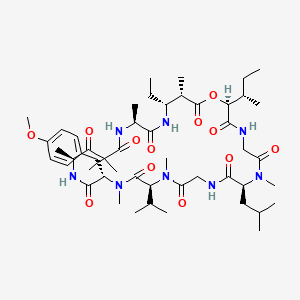
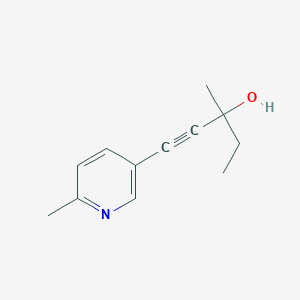
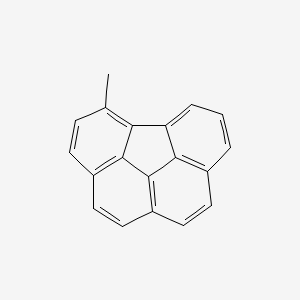

![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
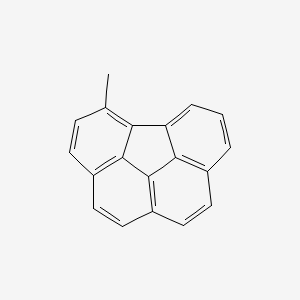
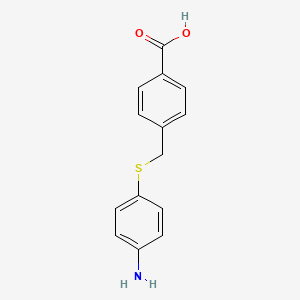
![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)
